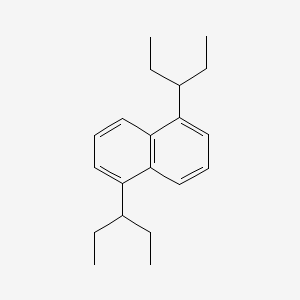
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate typically involves multiple steps, starting with the preparation of 4-methylbenzenesulfonic acid. This can be achieved through the sulfonation of toluene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to changes in enzyme activity or receptor function . These interactions are mediated by the functional groups present in the compound, which can participate in various chemical reactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylbenzenesulfonic acid: A simpler analog that lacks the (4-oxo-4-phenylbutyl) carbamimidothioate moiety.
p-toluenesulfonic acid: Another related compound with similar sulfonic acid functionality but different substituents on the aromatic ring.
Uniqueness
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate is unique due to the presence of both the sulfonic acid group and the (4-oxo-4-phenylbutyl) carbamimidothioate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
7248-90-0 |
|---|---|
Molekularformel |
C18H22N2O4S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(4-oxo-4-phenylbutyl) carbamimidothioate |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11(13)15-8-4-7-10(14)9-5-2-1-3-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-8H2,(H3,12,13);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YLSXPOUMUBGWBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)CCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)

![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)




![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)


